5-Oxo-5-(pyridin-3-ylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a pentanoic acid chain with a keto group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-amine and glutaric anhydride as the primary starting materials.
Reaction: Pyridine-3-amine is reacted with glutaric anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5-(prop-2-ynylamino)pentanoic acid
- 5-Oxo-5-piperidin-1-ylpentanoic acid
- 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid
Uniqueness
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is unique due to its specific structural features, such as the presence of a pyridine ring and a keto group
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-oxo-5-(pyridin-3-ylamino)pentanoic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9(4-1-5-10(14)15)12-8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2,(H,12,13)(H,14,15) |
InChI Key |
HATOWUPYUNOOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.